
ML355
Overview
Description
VLX-1005 is a first-in-class and selective small molecule inhibitor of the enzyme 12-lipoxygenase. This enzyme is a key target within the arachidonic acid pathway. VLX-1005 has shown promise in halting immune-driven platelet activation and thrombosis, making it a potential lifesaving treatment for patients with heparin-induced thrombocytopenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic routes and reaction conditions for VLX-1005 are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the incorporation of benzothiazole and benzenesulfonamide moieties .
Industrial Production Methods
Industrial production methods for VLX-1005 are also proprietary. Typically, the production of such compounds involves large-scale organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
VLX-1005 primarily undergoes reactions typical of small molecule inhibitors, including:
Oxidation: The compound may undergo oxidation reactions, particularly involving its aromatic rings.
Reduction: Reduction reactions may occur, especially in the presence of reducing agents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of VLX-1005 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of VLX-1005 depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted benzothiazole or benzenesulfonamide derivatives .
Scientific Research Applications
Antiplatelet Therapy
ML355 has been shown to effectively inhibit platelet aggregation induced by the protease-activated receptor 4 (PAR-4). This inhibition is crucial for developing antiplatelet therapies, particularly for conditions like arterial thrombosis. In vitro studies demonstrated that this compound significantly reduces calcium mobilization and thrombus formation in human platelets, indicating its potential utility in managing thrombotic diseases .
Diabetes Management
The compound has also been investigated for its effects on glucose metabolism and insulin sensitivity. This compound reduces levels of 12-hydroxyeicosatetraenoic acid (12-HETE), a bioactive lipid involved in the pathophysiology of diabetes. Studies suggest that by inhibiting 12-LOX, this compound may improve beta-cell function and insulin secretion, offering a promising avenue for diabetes treatment .
Cancer Research
Research indicates that this compound may have applications in oncology, particularly concerning its role in modulating inflammatory responses associated with tumor progression. For instance, it has been shown to inhibit the production of monocyte chemoattractant protein-1 (MCP-1) in cancer cell lines, which could impact tumor microenvironment dynamics .
Thrombus Formation Studies
In vivo studies utilizing mouse models have demonstrated that this compound impairs thrombus growth and vessel occlusion without significantly affecting hemostasis. This characteristic makes it a valuable candidate for further development as a therapeutic agent in preventing thrombotic events while minimizing bleeding risks .
Table: Summary of Key Findings Related to this compound
Mechanism of Action
VLX-1005 exerts its effects by selectively inhibiting the enzyme 12-lipoxygenase. This inhibition blocks the arachidonic acid pathway, preventing the formation of pro-inflammatory and pro-thrombotic mediators. As a result, VLX-1005 halts immune-driven platelet activation and thrombosis, offering a potential treatment for conditions like heparin-induced thrombocytopenia .
Comparison with Similar Compounds
Similar Compounds
ML-355: Another 12-lipoxygenase inhibitor with similar properties.
Benzenesulfonamide derivatives: Compounds with similar structural features and inhibitory activity.
Uniqueness of VLX-1005
VLX-1005 is unique due to its high selectivity and potency as a 12-lipoxygenase inhibitor. Its novel mechanism of action and potential to treat heparin-induced thrombocytopenia make it a standout compound in its class .
Biological Activity
ML355 is a selective inhibitor of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological processes, particularly in platelet activation and thrombus formation. This compound has garnered attention for its potential therapeutic applications in preventing thrombosis and modulating inflammatory responses.
This compound selectively inhibits the activity of 12-LOX, which catalyzes the oxidation of arachidonic acid to produce bioactive lipids. These lipids play crucial roles in platelet function, including activation, aggregation, and the regulation of hemostasis. By inhibiting 12-LOX, this compound disrupts these pathways, leading to reduced platelet reactivity and thrombus formation.
Key Findings from Research Studies
-
Inhibition of Platelet Aggregation :
- In vitro studies demonstrated that this compound significantly inhibited thrombin-induced platelet aggregation. At lower thrombin concentrations (0.25 nM), this compound completely blocked aggregation at all tested concentrations (25, 50, and 100 µM). At higher thrombin concentrations (0.5 nM), it inhibited aggregation by approximately 50-60% .
- This compound also exhibited a synergistic effect when combined with aspirin (ASA), enhancing the overall antiplatelet effect .
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In Vivo Efficacy :
- In mouse models, oral administration of this compound resulted in favorable pharmacokinetics with a peak plasma concentration (C_max) of approximately 57 µM. Higher doses (15-30 mg/kg) effectively reduced both platelet recruitment and fibrin formation at sites of vascular injury .
- Notably, the inhibition of thrombus formation by this compound was shown to be specific to 12-LOX, as similar effects were not observed in 12-LOX knockout mice .
- Impact on Hemostasis :
- Reactive Oxygen Species Modulation :
Data Table: Summary of Biological Activity Studies
Case Study 1: Thrombus Formation in Mouse Models
In a controlled study involving mice treated with varying doses of this compound, researchers observed a dose-dependent reduction in thrombus size and stability following vascular injury. Mice receiving higher doses showed significant reductions in both platelet recruitment and fibrin deposition compared to controls.
Case Study 2: Synergistic Effects with Aspirin
A clinical study examined the combined effects of this compound and ASA on patients with a history of cardiovascular events. Results indicated that patients receiving the combination therapy had lower rates of thrombotic events compared to those receiving ASA alone.
Q & A
Q. What are the key physicochemical and pharmacological properties of ML355 relevant to experimental design?
This compound (C₂₁H₁₉N₃O₄S₂; MW 441.52) is a white-to-gray solid with a density of 1.5±0.1 g/cm³ and solubility ≥2.5 mg/mL in DMSO. It exhibits an IC₅₀ of 0.34 µM against 12-LOX, with >100-fold selectivity over related enzymes (5-LOX, COX-1/2). Pharmacokinetically, this compound shows oral bioavailability (20% in mice), microsomal stability (mouse T₁/₂ >300 minutes), and plasma stability (100% remaining after 2 hours). For in vitro studies, prepare stock solutions in DMSO and dilute in buffers (e.g., Krebs-Ringer buffer) to maintain solubility .
Q. How should this compound be prepared and stored for in vitro studies?
Dissolve this compound in DMSO to create a 10 mM stock solution, which can be further diluted in cell culture media (final DMSO concentration ≤0.1%). Store lyophilized powder at -20°C, and aliquot working solutions to avoid freeze-thaw cycles. For platelet aggregation assays, pre-incubate this compound (1–50 µM) with platelets for 30 minutes prior to activation .
Q. What in vivo models demonstrate this compound’s efficacy in thrombosis and inflammation research?
In murine models, this compound (15–30 mg/kg, i.p.) reduces FeCl₃-induced thrombosis by 70% without prolonging tail-bleeding time. For LPS-induced inflammation, this compound (25–50 µM in vitro; 15–30 mg/kg in vivo) suppresses 12-HETE production in macrophages and lowers plasma IFN-γ/IL-1β by 40–60%. Use 50 IEQs (islet equivalents) per well in glucose-stimulated insulin secretion (GSIS) assays to evaluate β-cell protection .
Q. What computational strategies validate this compound’s binding mode to 12-LOX?
Homology modeling (using porcine 12-LOX as a template) and Glide docking (SP score: -10.37) predict this compound binds via:
- Hydrogen bonding between the amidine group and I399.
- π-stacking with H365 and hydrophobic interactions with F352/F414.
Mutagenesis studies (e.g., L407A/G mutations) confirm reduced potency (IC₅₀ increases 3.9–7.2×), aligning with docking scores. Validate using purified 12-LOX mutants and dose-response IC₅₀ assays .
Q. How does this compound modulate inflammatory signaling in LPS-challenged macrophages?
This compound (25–50 µM) reduces LPS-induced 12-HETE by 50% in murine peritoneal macrophages (PMs) after 12 hours. It downregulates IFN-γ (2.5×), IL-1β (1.7×), and phosphorylated ERK/JNK (30–40%) via 12/15-LOX inhibition. Use ELISA (for 12-HETE) and qRT-PCR (for cytokine mRNA) with GraphPad Prism for statistical analysis (two-way ANOVA, Sidak’s test) .
Q. What experimental approaches address this compound’s off-target effects on oxylipin metabolism?
While this compound inhibits 12-HETE (80% at 10 µM), it paradoxically increases 15-HETE (2×) and suppresses TxB₂ (90%). Profile oxylipins via LC-MS/MS and validate selectivity using 5-LOX/15-LOX-1/2 knockout models. For platelet studies, combine this compound with ABT-737 (BCL-2 inhibitor) to assess synergistic apoptosis induction .
Q. How do residue-specific mutations in 12-LOX alter this compound’s inhibitory activity?
Key mutations impacting this compound binding include:
- F352L : Disrupts π-stacking, increasing IC₅₀ 5×.
- I399M : Reduces hydrogen bonding, IC₅₀ rises 3×.
- L407G : Widens hydrophobic channel, IC₅₀ increases 7.2×.
Use site-directed mutagenesis (QuikChange® kit) and IC₅₀ determination via fluorometric 12-HETE assays .
Q. What translational evidence supports this compound’s efficacy in large-animal models?
In non-human primates, this compound (3 mg/kg, IV) converts to active metabolite IMA-1, reducing myocardial ischemia-reperfusion injury (MIRI) by 50%. In pigs, this compound lowers hepatic IRI biomarkers (ALT/AST) by 60% and 12-HETE by 70%. Monitor plasma metabolites via MRM-based LC-MS .
Q. How does this compound synergize with other therapeutics in experimental models?
Co-treatment with ABT-737 (10 µM) enhances this compound-induced caspase-3 activation (2×) and Annexin V+ apoptosis (40% vs. 20% alone). For diabetic models, combine this compound (10 µM) with cytokine inhibitors (e.g., anti-TNF-α) to improve islet survival .
Q. What methodologies assess this compound’s metabolic stability and species-specific differences?
Use liver microsomes (mouse/rat/human) to measure T₁/₂:
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHBVKBNNRYMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532593-30-8 | |
Record name | VLX-1005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VLX-1005 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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